LogP Differential: Enhanced Lipophilicity vs. Unsubstituted Benzyl Bromide
The introduction of a 4-isopropyl substituent significantly elevates the calculated partition coefficient (LogP) relative to unsubstituted benzyl bromide. For 4-isopropylbenzyl bromide, the calculated LogP is 4.26 [1], whereas benzyl bromide exhibits a LogP of approximately 2.9 [2]. This 1.36-unit increase corresponds to a theoretical ~23-fold greater partition into octanol, which directly impacts membrane permeability, protein binding, and extraction efficiency in analytical workflows. This differentiation matters for applications requiring specific hydrophobic character, such as hydrophobic tagging or extraction of lipophilic targets.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.26 |
| Comparator Or Baseline | Benzyl bromide: LogP ≈ 2.9 |
| Quantified Difference | ΔLogP = +1.36 (approximately 23-fold higher theoretical octanol partition) |
| Conditions | Calculated value; data aggregated from authoritative databases |
Why This Matters
Quantified lipophilicity difference directly informs selection when membrane permeability or hydrophobic partitioning is a critical experimental parameter.
- [1] m.chemsrc.com. 4-Isopropylbenzyl bromide (CAS 65724-11-0). Retrieved from https://m.chemsrc.com/baike/1475289.html. View Source
- [2] PubChem. Benzyl bromide (CID 7498). LogP data. View Source
